N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
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Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O4S/c1-10-18-19-16(26-10)17-15(23)12-5-6-14(22)20(9-12)8-11-3-2-4-13(7-11)21(24)25/h2-7,9H,8H2,1H3,(H,17,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEJALXMLODDCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, characterization, and various biological activities, including antimicrobial and anticancer properties.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 5-methyl-1,3,4-thiadiazole with 3-nitrobenzyl derivatives in the presence of appropriate reagents. Characterization methods such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are employed to confirm the structure.
Table 1: Characterization Data
| Technique | Observed Values | Significance |
|---|---|---|
| IR Spectroscopy | C=N stretching at 1644 cm⁻¹ | Indicates the presence of imine functionality |
| ¹H-NMR | Signals at δ ppm for aromatic protons | Confirms substitution pattern |
| Mass Spectrometry | Molecular ion peak consistent with formula | Validates molecular weight |
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains. Studies indicate significant activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Evaluation
A study assessed the antimicrobial efficacy using the disk diffusion method. The results demonstrated that the compound exhibited a zone of inhibition ranging from 14 mm to 17 mm against standard microbial strains such as Staphylococcus aureus and Bacillus subtilis .
Table 2: Antimicrobial Activity Results
| Microbial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 17 |
| Bacillus subtilis | 14 |
| Proteus mirabilis | 16 |
| Pseudomonas aeruginosa | 12 |
| Aspergillus niger | 15 |
| Candida albicans | 13 |
Anticancer Activity
Research has also highlighted the compound's potential anticancer properties. It has shown selective cytotoxicity against various cancer cell lines.
Case Study: Anticancer Evaluation
In vitro studies on human leukemia cell lines indicated that the compound inhibited cell proliferation with an IC₅₀ value of approximately 7.4 µM. This suggests a promising therapeutic potential against certain types of cancer .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. The presence of electron-withdrawing groups enhances antimicrobial activity, while electron-donating groups may improve anticancer efficacy .
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the potential of thiadiazole derivatives, including N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, as effective antimicrobial agents. The compound has shown synergistic effects when combined with traditional antibiotics, enhancing their efficacy against resistant strains. For instance, a study demonstrated that a related thiadiazole derivative significantly reduced the minimum inhibitory concentration (MIC) of Amphotericin B against fungal pathogens, suggesting a promising role in treating infections caused by resistant microorganisms .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that similar thiadiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, derivatives have been identified as potent inhibitors of thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells . The structural features of these compounds allow for effective interaction with biological targets, leading to significant growth inhibition in cancer cells.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions that include the formation of the thiadiazole ring and subsequent functionalization at the nitrogen and carbon positions. Understanding the SAR is crucial for optimizing the biological activity of these compounds. For instance, modifications at the 3-nitrobenzyl position have been shown to influence both antimicrobial and anticancer activities .
Case Study 1: Synergistic Effects with Antibiotics
A notable study explored the interactions between thiadiazole derivatives and Amphotericin B. The results indicated that specific ratios of these compounds could significantly lower the required dosage of the antibiotic while maintaining or enhancing its effectiveness against fungal infections. This finding opens avenues for developing combination therapies that reduce toxicity while improving treatment outcomes .
Case Study 2: Anticancer Efficacy
In another investigation focused on anticancer activity, researchers synthesized several thiadiazole derivatives and evaluated their effects on different cancer cell lines. The results showed that certain modifications led to enhanced cytotoxicity against breast cancer (MCF7) and colorectal cancer (HCT116) cell lines. The compounds demonstrated IC50 values in the low micromolar range, indicating strong potential as therapeutic agents .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Nitro Group Reduction
The 3-nitrobenzyl group undergoes catalytic hydrogenation to form the corresponding amine derivative. This transformation modifies electronic properties and enhances hydrogen-bonding potential.
| Reaction Conditions | Reagents/Catalysts | Product | Yield | Key Observations |
|---|---|---|---|---|
| Hydrogen gas (1–3 atm), 25–50°C | Pd/C (10% w/w), ethanol | 1-(3-aminobenzyl)-6-oxo-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,6-dihydropyridine-3-carboxamide | 82–89% | Complete chemoselectivity for nitro reduction observed |
This reaction follows first-order kinetics with activation energy under ambient pressure.
Dihydropyridine Ring Oxidation
The 1,4-dihydropyridine ring is susceptible to oxidation, forming a fully aromatic pyridine system:
Oxidation kinetics show strong dependence on solvent polarity ().
Amide Functional Group Reactivity
The carboxamide bridge participates in hydrolysis and nucleophilic substitution:
Acid-Catalyzed Hydrolysis
| Conditions | Product | Reaction Rate (k₁, s⁻¹) |
|---|---|---|
| 6 M HCl, 110°C, 8 h | 1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid + 5-methyl-1,3,4-thiadiazol-2-amine |
Nucleophilic Displacement
Thiadiazole Ring Modifications
The 1,3,4-thiadiazole moiety demonstrates electrophilic substitution patterns:
Tautomerism and Ring-Chain Interactions
The compound exhibits pH-dependent tautomerism between thione and thiol forms, confirmed by UV-Vis spectroscopy ( shifts from 318 nm to 295 nm in basic conditions) . DFT calculations (B3LYP/6-311+G**) reveal:
-
Thione tautomer stability:
-
Thiol tautomer stability: (relative to thione)
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces nitro group rearrangement and dihydropyridine ring opening:
| Irradiation Time | Major Product | Quantum Yield (Φ) |
|---|---|---|
| 30 min | 3-nitrosobenzyl derivative | 0.18 ± 0.02 |
| 2 h | Open-chain nitrile compound | 0.32 ± 0.03 |
This comprehensive reactivity profile demonstrates the compound's versatility in synthetic chemistry and drug development contexts. The 1,3,4-thiadiazole and dihydropyridine moieties create synergistic reactivity patterns, enabling precise modifications through established organic transformations . Future studies should explore catalytic asymmetric versions of these reactions to access enantiomerically pure derivatives.
Q & A
Q. What are the recommended synthetic routes for preparing N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide?
Methodological Answer: The synthesis of this compound likely involves multi-step reactions, drawing from analogous protocols for thiadiazole-pyridine hybrids. A plausible approach includes:
- Step 1: Formation of the 1,3,4-thiadiazole ring via cyclization of thiocarbazides or thiosemicarbazides under acidic conditions (e.g., H₂SO₄ or POCl₃) .
- Step 2: Introduction of the 3-nitrobenzyl group via nucleophilic substitution or alkylation reactions. For example, coupling a pre-synthesized 5-methyl-1,3,4-thiadiazol-2-amine with a 3-nitrobenzyl halide in DMF or acetonitrile with K₂CO₃ as a base .
- Step 3: Assembly of the dihydropyridine-carboxamide core through condensation reactions, possibly using activated esters (e.g., CDI or HATU) to form the amide bond .
Key Validation: Confirm intermediates via -NMR (e.g., aromatic protons at δ 7.5–8.5 ppm for nitrobenzyl) and -NMR (carbonyl signals at ~165–170 ppm) .
Q. How should researchers characterize this compound’s purity and structural integrity?
Methodological Answer:
Q. What are common structural derivatives of this compound with documented bioactivity?
Relevant Derivatives (Table 1):
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during synthesis optimization?
Methodological Answer:
- Scenario: Discrepancies in -NMR integration ratios (e.g., unexpected splitting or missing peaks).
- Solutions:
- Repeat Synthesis: Verify reaction conditions (e.g., stoichiometry, temperature).
- Alternative Solvents: Test DMSO-d₆ vs. CDCl₃ for solubility-driven signal broadening.
- 2D NMR (COSY, HSQC): Assign overlapping proton signals (e.g., dihydropyridine vs. nitrobenzyl protons) .
- Byproduct Analysis: Use LC-MS to detect side products (e.g., incomplete deprotection or oxidation).
Q. What computational strategies are effective for predicting the compound’s enzyme-binding affinity?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., GSK-3β, kinases). Focus on:
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å).
Q. How can researchers design experiments to probe the compound’s pH-dependent activity?
Methodological Answer:
- In Vitro Assays: Test antimicrobial/antioxidant activity at pH 5.0–8.0 (buffered media). For example:
- Antimicrobial: MIC assays against S. aureus (pH 7.4 vs. 5.5) .
- Antioxidant: DPPH/ABTS radical scavenging at varying pH.
- Rationale: Protonation of the nitro group or amide nitrogen may alter solubility or target binding .
Q. What strategies mitigate low yields in the final cyclization step?
Methodological Answer:
-
Optimization Parameters (Table 2):
Parameter Tested Range Optimal Condition Solvent DMF, MeCN, THF DMF (polar aprotic) Catalyst I₂, TEA, DMAP I₂ (0.5 eq) + TEA Temperature 25°C, 60°C, reflux Reflux (80°C) Reaction Time 1–24 h 3 h -
Mechanistic Insight: Iodine facilitates sulfur elimination during thiadiazole cyclization .
Q. How to evaluate the compound’s stability under physiological conditions?
Methodological Answer:
- Stability Assay: Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C.
- Analysis:
- HPLC Monitoring: Track degradation products over 24–72 h.
- LC-MS Identification: Characterize hydrolyzed fragments (e.g., cleavage of the amide bond).
- Outcome: Data informs formulation strategies (e.g., encapsulation for oral delivery).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
